molecular formula C6H8F5N B13068028 4,4-Difluoro-2-(trifluoromethyl)piperidine

4,4-Difluoro-2-(trifluoromethyl)piperidine

Cat. No.: B13068028
M. Wt: 189.13 g/mol
InChI Key: JUYKLDXAJPREDC-UHFFFAOYSA-N
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Description

Significance of Fluorine and Trifluoromethyl Groups in Heterocyclic Systems

The trifluoromethyl group, a bioisostere for a methyl group, is significantly more lipophilic and possesses a strong electron-withdrawing nature. mdpi.com This can lead to enhanced binding affinity to biological targets and improved membrane permeability. mdpi.com The strategic placement of these groups is a powerful tool for fine-tuning the characteristics of pharmacologically active compounds. mdpi.comacs.org

Overview of Piperidine (B6355638) Scaffolds in Organic Synthesis and Chemical Research

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its saturated, six-membered ring system provides a versatile three-dimensional scaffold that can be readily functionalized. researchgate.net The conformational flexibility of the piperidine ring allows it to adopt various chair and boat conformations, which can be crucial for its interaction with biological macromolecules. d-nb.infonih.gov In drug discovery, piperidine moieties are often incorporated to improve solubility, modulate basicity, and provide vectors for further chemical modification. researchgate.net

Unique Structural Features and Research Relevance of 4,4-Difluoro-2-(trifluoromethyl)piperidine

This compound (CAS No. 1783656-26-7) is a synthetic compound that combines the structural features of a piperidine ring with the influential properties of both geminal difluoro and trifluoromethyl substituents. bldpharm.com The presence of the difluoro group at the 4-position and the trifluoromethyl group at the 2-position creates a molecule with a unique electronic and conformational profile.

While specific research applications for this exact compound are not extensively documented in publicly available literature, its structure suggests significant potential as a building block in the synthesis of novel agrochemicals and pharmaceuticals. The high degree of fluorination is expected to confer enhanced metabolic stability and lipophilicity. The conformational behavior of the piperidine ring will be significantly influenced by the steric bulk and electronic effects of the trifluoromethyl group at the C2 position. d-nb.infonih.govnih.gov

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1783656-26-7 bldpharm.com
Molecular Formula C6H8F5N bldpharm.com
Molecular Weight 189.13 g/mol bldpharm.com
Predicted LogP 1.85
Predicted pKa 6.5 (basic)
Predicted Boiling Point 135.2 °C
Predicted Density 1.45 g/cm³

Note: Predicted values are computationally generated and have not been experimentally verified.

The study of the conformational preferences of fluorinated piperidines is an active area of research. d-nb.infonih.gov Computational studies and NMR analysis of related compounds suggest that the axial or equatorial preference of the trifluoromethyl group in 2-substituted piperidines is influenced by a combination of steric and electronic factors, including hyperconjugation and electrostatic interactions. d-nb.infonih.govnih.gov In the case of This compound , the interplay between the gem-difluoro group and the trifluoromethyl group is expected to create a distinct conformational landscape.

The research relevance of this compound lies in its potential as a novel scaffold for the development of bioactive molecules. The combination of the robust piperidine core with extensive fluorination makes it an attractive candidate for medicinal chemistry programs targeting central nervous system disorders, oncology, and infectious diseases, where properties like metabolic stability and blood-brain barrier permeability are crucial. While detailed research findings on This compound are yet to be widely published, its structural attributes position it as a compound of interest for future investigations in advanced organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8F5N

Molecular Weight

189.13 g/mol

IUPAC Name

4,4-difluoro-2-(trifluoromethyl)piperidine

InChI

InChI=1S/C6H8F5N/c7-5(8)1-2-12-4(3-5)6(9,10)11/h4,12H,1-3H2

InChI Key

JUYKLDXAJPREDC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1(F)F)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 4,4 Difluoro 2 Trifluoromethyl Piperidine and Its Derivatives

General Strategies for Trifluoromethylated Piperidine (B6355638) Synthesis

The construction of the 2-(trifluoromethyl)piperidine (B127925) scaffold can be achieved through various synthetic strategies, broadly categorized into the formation of the piperidine ring from acyclic precursors, the modification of pre-existing cyclic systems, and direct trifluoromethylation approaches.

Cyclization Reactions for Piperidine Ring Formation

A key strategy for the synthesis of substituted piperidines is the cyclization of a linear precursor. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a powerful method for forming five- and six-membered rings. synarchive.comwikipedia.orglibretexts.org This approach can be adapted to synthesize the 2-(trifluoromethyl)piperidin-4-one core, a crucial intermediate for obtaining 4,4-difluoro-2-(trifluoromethyl)piperidine. The reaction proceeds via the formation of a β-keto ester, which can be subsequently decarboxylated.

A plausible synthetic route commencing with a Michael addition of a trifluoromethylated precursor to an appropriate acceptor, followed by a Dieckmann cyclization, can be envisioned for the formation of the key piperidin-4-one intermediate.

Transformations from Pre-existing Cyclic Substrates

The synthesis of 2-(trifluoromethyl)piperidines can also be accomplished by modifying existing six-membered rings. One of the earliest reported methods involves the treatment of the sodium salt of pipecolic acid with sulfur tetrafluoride (SF₄) in the presence of hydrogen fluoride (HF). mdpi.com This reaction, however, often results in low yields.

Another common approach is the reduction of commercially available 2-trifluoromethylpyridine. This can be achieved through catalytic hydrogenation using palladium, platinum, or rhodium catalysts. This method provides a direct entry into the 2-(trifluoromethyl)piperidine scaffold.

Approaches from Non-Cyclic Precursors

The formation of the piperidine ring from non-cyclic starting materials offers a high degree of flexibility in introducing various substituents. Intramolecular reactions of suitably functionalized linear amines are a common strategy. For instance, an intramolecular Mannich reaction can be employed, where the condensation of an amine with an aldehyde generates an iminium ion that undergoes intramolecular cyclization. mdpi.com

Another powerful method is the aza-Prins cyclization, which involves the reaction of an amine with an aldehyde or ketone to form an iminium ion, followed by the intramolecular attack of an alkene or alkyne. This reaction can be used to construct highly functionalized piperidine rings. mdpi.com

Direct Fluorination and Trifluoromethylation Approaches

Direct methods for introducing the trifluoromethyl group and the gem-difluoro functionality onto a pre-formed piperidine ring or during its construction are of great synthetic utility.

Introduction of Trifluoromethyl Groups at the C-2 Position

The trifluoromethyl group can be introduced at the C-2 position of a piperidine ring through various methods. One approach starts from a δ-lactam, which can be converted to a cyclic imine. This imine can then react with a trifluoromethylating agent. For example, the reaction of an imine with Ruppert's reagent (TMSCF₃) or other similar reagents can introduce the CF₃ group at the α-position to the nitrogen. The resulting trifluoromethylated piperidine can be further functionalized.

Additionally, Ugi-type reactions involving the cyclic imine intermediate can be used to introduce the trifluoromethyl group along with other substituents at the C-2 position, offering a route to diverse α-trifluoromethyl piperidine derivatives. mdpi.com

Gem-Difluorination at the C-4 Position

The introduction of a gem-difluoro group at the C-4 position of a piperidine ring is typically achieved by the deoxofluorination of a corresponding piperidin-4-one. This transformation is a key step in the synthesis of this compound, requiring the prior synthesis of a 2-(trifluoromethyl)piperidin-4-one intermediate.

A variety of fluorinating reagents can be employed for this purpose, with diethylaminosulfur trifluoride (DAST) and its analogues being the most common. These reagents react with the ketone functionality to replace the carbonyl oxygen with two fluorine atoms. The reaction conditions need to be carefully controlled to avoid side reactions and ensure high yields of the desired gem-difluorinated product.

PrecursorReagentProductReaction Type
2-(Trifluoromethyl)piperidin-4-oneDAST (Diethylaminosulfur trifluoride)This compoundDeoxofluorination
2-(Trifluoromethyl)piperidin-4-oneDeoxo-Fluor®This compoundDeoxofluorination
2-(Trifluoromethyl)piperidin-4-oneXtalFluor-E®This compoundDeoxofluorination

Combined Fluorination and Trifluoromethylation Strategies

The direct, simultaneous introduction of a gem-difluoro group at the C4-position and a trifluoromethyl group at the C2-position of a pre-existing piperidine or pyridine ring in a single step is not a well-established transformation. Therefore, the synthesis of this compound typically relies on multi-step sequences using fluorinated building blocks or sequential fluorination and trifluoromethylation reactions.

One potential strategy involves the synthesis of a suitable piperidine precursor, such as a 4-piperidone derivative, followed by separate fluorination and trifluoromethylation steps. For example, a 2-(trifluoromethyl)-4-piperidone could be subjected to deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride to install the gem-difluoro group at the C4-position. Alternatively, a convergent strategy could be employed where a precursor already containing the trifluoromethyl group is cyclized to form the piperidine ring, which is then subjected to fluorination at the C4-position.

Catalytic Hydrogenation and Dearomatization of Fluoropyridines

A powerful strategy for synthesizing saturated heterocycles is the catalytic hydrogenation of their aromatic counterparts. For this compound, this would involve the reduction of a corresponding 4,4-difluoro-2-(trifluoromethyl)pyridine precursor. This approach is advantageous as it can often establish the stereochemistry of the substituents on the piperidine ring with high selectivity.

Rhodium-Catalyzed Dearomatization-Hydrogenation

Rhodium catalysts have proven effective for the dearomatization and subsequent hydrogenation of fluorinated pyridines, often yielding all-cis substituted piperidines with high diastereoselectivity. nih.govacs.org A one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process can be employed, which typically uses a rhodium complex in conjunction with a borane reagent, like pinacol borane (HBpin), under a hydrogen atmosphere. acs.orgnih.gov This method facilitates the formation of a variety of substituted all-cis-(multi)fluorinated piperidines. nih.gov

The reaction proceeds through a dearomative hydroboration of the pyridine ring, followed by the complete saturation of the resulting intermediates via hydrogenation. acs.org This strategy has been successfully applied to a range of fluoropyridine precursors. nih.gov For the synthesis of this compound, a hypothetical 2-(trifluoromethyl)pyridine substrate bearing fluorine substituents would be required. The reaction conditions are typically optimized to avoid catalyst deactivation and hydrodefluorination. nih.gov

Table 1: Examples of Rhodium-Catalyzed Hydrogenation of Fluoropyridines

Entry Substrate Catalyst Conditions Product Yield (%) d.r.
1 3-Fluoropyridine [Rh(I) complex] HBpin, H₂, THF cis-3-Fluoropiperidine >95 >20:1
2 3,5-Difluoropyridine [Rh(I) complex] HBpin, H₂, THF cis,cis-3,5-Difluoropiperidine 81 >20:1

Data is illustrative of the methodology's capability for related compounds as reported in the literature. acs.org

Palladium-Catalyzed Hydrogenation Methods

Palladium-based catalysts, particularly palladium on carbon (Pd/C), offer a robust and often more cost-effective alternative for the hydrogenation of fluoropyridines. acs.org This heterogeneous catalysis method allows for the cis-selective reduction of the pyridine ring while tolerating a variety of functional groups. acs.org The reactions are typically performed under a hydrogen atmosphere in a suitable solvent, sometimes with acidic additives to facilitate the reduction.

This protocol has demonstrated the ability to chemoselectively reduce fluoropyridines in the presence of other aromatic systems. acs.org While significant hydrodefluorination can be a competing side reaction, careful optimization of reaction conditions can minimize this issue. acs.org The synthesis of the target molecule would start from a suitably substituted pyridine precursor, which would be hydrogenated to the corresponding piperidine with a cis-relationship between the substituents at C2 and any other positions.

Table 2: Examples of Palladium-Catalyzed Hydrogenation of Fluoropyridines

Entry Substrate Catalyst Conditions Product Yield (%) d.r.
1 3-Fluoropyridine 5% Pd/C H₂ (50 bar), HCl, H₂O/THF 3-Fluoropiperidine 67 -
2 3,5-Difluoropyridine 5% Pd/C H₂ (50 bar), HCl, H₂O/THF cis-3,5-Difluoropiperidine 85 >20:1

Data is illustrative of the methodology's capability for related compounds as reported in the literature. acs.org

Annulation Reactions for this compound Ring Construction

Annulation strategies involve the construction of the piperidine ring from acyclic precursors. These methods are highly modular, allowing for the incorporation of desired substituents by selecting appropriately functionalized starting materials.

[4+2] Annulation Approaches

[4+2] annulation, or cycloaddition, reactions provide a powerful means to construct six-membered rings like piperidine. In the context of synthesizing this compound, this could involve the reaction of a four-atom component with a two-atom component. For instance, a 1-aza-diene system could react with a difluorinated alkene in a formal aza-Diels-Alder reaction.

A more contemporary approach involves palladium-catalyzed [4+2] annulation. This strategy can be used to construct fluorinated N-heterocycles from readily available starting materials. nih.gov A potential synthetic route could involve the reaction of a vinyl-substituted carbamate with a partner containing the difluoro and trifluoromethyl moieties. The modular nature of this approach allows for the systematic variation of substituents on the piperidine core. nih.gov

Multicomponent Reactions for Piperidine Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating substantial portions of all starting materials. nih.gov Various MCRs are known for piperidine synthesis.

To synthesize this compound via an MCR, one would need to select starting materials that contain the required structural fragments. A hypothetical MCR could involve an amine bearing a trifluoromethyl group, an aldehyde, and a ketone component with a gem-difluoro group at the α-position. The reaction would proceed through a series of tandem steps, such as imine formation, Mannich reaction, and intramolecular cyclization, to construct the fully substituted piperidine ring in a single pot. The development of such a reaction would offer a highly convergent and atom-economical route to the target compound.

Functionalization of Trifluoromethylimines and Related Precursors

The functionalization of precursors already containing the trifluoromethyl group is a key strategy for the synthesis of 2-(trifluoromethyl)piperidines. While direct examples leading to the 4,4-difluoro substitution pattern are not extensively documented, the manipulation of trifluoromethylimines and related species provides a foundational approach. These intermediates can undergo various transformations, including nucleophilic additions and cycloadditions, to construct the piperidine ring.

For instance, the reaction of trifluoromethylated imines with suitable dienophiles in aza-Diels-Alder reactions can, in principle, lead to the formation of tetrahydropyridine intermediates. Subsequent stereoselective reduction and fluorination at the C4-position would then yield the desired this compound. The challenge in this approach lies in controlling the regioselectivity of the cycloaddition and the diastereoselectivity of the subsequent reduction and fluorination steps.

Another potential route involves the use of trifluoroacetaldehyde-derived imines. These reactive intermediates can be engaged in multi-component reactions or stepwise additions with appropriate carbon nucleophiles to build the carbon skeleton of the piperidine ring. The gem-difluoro moiety would likely be introduced at a later stage, for example, by fluorination of a corresponding piperidin-4-one precursor.

Stereoselective and Asymmetric Synthesis of this compound

Achieving stereocontrol in the synthesis of polysubstituted piperidines is of paramount importance, particularly for pharmaceutical applications where specific stereoisomers often exhibit desired biological activity. The synthesis of chiral this compound requires methodologies that can effectively control the stereochemistry at the C2 position.

Diastereoselective Control in Cyclization Reactions

Diastereoselective cyclization reactions are a powerful tool for the synthesis of substituted piperidines. Various strategies, such as the aza-Prins cyclization, can be employed to construct the piperidine ring with control over the relative stereochemistry of the substituents. For example, the acid-catalyzed reaction of a homoallylic amine with an aldehyde can generate a six-membered carbocation intermediate, which upon nucleophilic attack, can yield a polysubstituted piperidine. While not specifically reported for the target molecule, the synthesis of 4,4-dihalopiperidine derivatives has been achieved with excellent yields through this methodology, suggesting its potential applicability.

The diastereoselectivity of such cyclizations is often influenced by the nature of the starting materials, the reaction conditions, and the catalyst employed. Careful selection of these parameters can favor the formation of one diastereomer over others.

Table 1: Examples of Diastereoselective Cyclization Reactions for Piperidine Synthesis

Reaction TypeStarting MaterialsCatalyst/ReagentsProductDiastereomeric Ratio (d.r.)Yield (%)
Aza-Prins CyclizationN-(3-halobut-3-en-1-yl)-4-methylbenzenesulfonamide, AldehydeIn(OTf)₃4,4-Dihalopiperidine derivativeNot specifiedExcellent
Aza-Prins Cyclizationgem-Disubstituted homoallylic amines, KetoaldehydesNot specifiedcis-4-Hydroxypiperidine derivativeHighly diastereoselectiveNot specified

This table presents analogous reactions demonstrating the potential for diastereoselective piperidine synthesis and does not represent the direct synthesis of this compound.

Enantioselective Methodologies for Chiral Piperidines

The development of enantioselective methods for the synthesis of chiral piperidines is a vibrant area of research. One prominent strategy is the asymmetric hydrogenation of prochiral pyridinium salts. The introduction of a trifluoromethyl group on the pyridine ring has been shown to increase the reactivity of the substrate towards hydrogenation. Iridium-catalyzed asymmetric hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides has been demonstrated to produce chiral polysubstituted piperidines with high enantiomeric excess (up to 90% ee), generating three stereogenic centers in a single step. rsc.org

This approach could potentially be adapted for the synthesis of chiral 2-(trifluoromethyl)piperidine precursors, which could then be subjected to gem-difluorination at the C4-position.

Table 2: Enantioselective Hydrogenation of Trifluoromethyl-Substituted Pyridinium Salts

SubstrateCatalyst SystemSolventProductEnantiomeric Excess (ee)
N-Benzyl-2-methyl-5-(trifluoromethyl)pyridinium chloride[Ir(cod)Cl]₂ / LigandCH₂Cl₂Chiral 2-methyl-5-(trifluoromethyl)piperidine derivativeUp to 90%
N-Benzyl-2-phenyl-5-(trifluoromethyl)pyridinium chloride[Ir(cod)Cl]₂ / LigandCH₂Cl₂Chiral 2-phenyl-5-(trifluoromethyl)piperidine derivativeHigh

This table is based on reported methodologies for related compounds and illustrates the potential for enantioselective synthesis. rsc.org

Asymmetric Radical Cyclization Approaches

Asymmetric radical cyclizations offer another powerful avenue for the construction of chiral nitrogen heterocycles. While specific applications to the synthesis of this compound are yet to be reported, the general principles are well-established. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a prochiral acceptor. The stereochemical outcome is controlled by a chiral catalyst or auxiliary.

For instance, the asymmetric synthesis of gem-difluoromethylenated linear triquinanes has been achieved via a cascade gem-difluoroalkyl radical cyclization. nih.gov This demonstrates the feasibility of controlling stereochemistry in radical cyclizations involving fluorinated moieties. Adapting such a strategy to a nitrogen-containing system could provide a route to chiral fluorinated piperidines. The key would be the design of a suitable acyclic precursor containing a trifluoromethyl group, a gem-difluoroalkyl radical precursor, and a nitrogen atom that can participate in the cyclization in a stereocontrolled manner.

Reaction Mechanisms and Mechanistic Investigations in 4,4 Difluoro 2 Trifluoromethyl Piperidine Synthesis

Proposed Reaction Pathways for Key Synthetic Steps

While a single, established route for 4,4-difluoro-2-(trifluoromethyl)piperidine is not extensively documented, its synthesis can be envisioned through several plausible pathways based on modern synthetic methods for constructing fluorinated piperidines. A key strategy involves the intramolecular cyclization of a functionalized acyclic amine precursor. One of the most promising approaches is a multi-step sequence involving an initial cyclization to form a piperidone intermediate, followed by geminal difluorination.

A proposed pathway is initiated by an intramolecular Mannich-type reaction or a silyl-aza-Prins cyclization of a linear amine precursor. mdpi.com For instance, an amine bearing a trifluoromethyl group adjacent to the nitrogen, a vinyl silane, and a glyoxylate-derived iminium ion could cyclize to form the piperidine (B6355638) ring. mdpi.com

Key Synthetic Steps:

Iminium Ion Formation: The reaction commences with the formation of an N-acyliminium ion from a suitable amine precursor and an aldehyde, often catalyzed by a Lewis acid.

Intramolecular Cyclization: The crucial C-C bond formation occurs via the intramolecular attack of a nucleophilic moiety (like a vinyl silane) onto the electrophilic iminium ion, establishing the six-membered ring.

Fluorination: If the piperidine ring is formed with a ketone at the C4 position (a piperidone), a subsequent gem-difluorination step is required. This is commonly achieved using specialized fluorinating agents that replace the carbonyl oxygen with two fluorine atoms. google.com

An alternative pathway could involve a copper-catalyzed intramolecular C-H amination of an N-fluoro amide precursor, which already contains the necessary carbon skeleton. This approach forms the piperidine ring through direct C-N bond formation. acs.orgnih.gov

Role of Catalysts and Reagents in Reaction Selectivity

The selectivity of the synthesis, both in terms of regiochemistry and stereochemistry, is heavily dependent on the choice of catalysts and reagents.

Catalysts: In cyclization reactions forming the piperidine ring, catalysts play a pivotal role in activating the substrate and controlling the stereochemical outcome.

Lewis Acids (e.g., InCl₃, TiCl₄): In aza-Prins or intramolecular Mannich reactions, Lewis acids are essential for the generation of the reactive N-acyliminium ion intermediate. The coordination of the Lewis acid to the carbonyl oxygen enhances the electrophilicity of the iminium carbon, facilitating the intramolecular nucleophilic attack. mdpi.com

Copper Complexes (e.g., [TpxCuL]): For intramolecular C-H amination pathways, copper(I) complexes are used as pre-catalysts. The mechanism is proposed to proceed through a Cu(I)/Cu(II) cycle where the copper center facilitates the cleavage of N–F and C–H bonds, leading to the formation of the C–N bond. acs.orgnih.gov The nature of the ligands on the copper complex, such as tris(pyrazolyl)borate (Tpx), can influence catalyst efficiency and conversion rates. acs.orgnih.gov

Rhodium and Palladium Catalysts: These transition metals are employed in related syntheses of substituted piperidines, such as asymmetric reductive Heck reactions or C-H functionalization, which could be adapted for this synthesis. acs.orgnih.govd-nb.info

Reagents: The choice of reagents is critical, particularly for the introduction of fluorine atoms.

Fluorinating Reagents: For the gem-difluorination of a 4-piperidone intermediate, reagents like diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride are commonly used. google.com The mechanism involves the initial reaction of the ketone's enol or enolate form with the fluorinating agent.

Trifluoromethylation Reagents: The trifluoromethyl group is typically incorporated into the starting materials before cyclization. This can be achieved using various reagents capable of delivering a CF₃ nucleophile, electrophile, or radical, depending on the specific synthetic strategy. mdpi.comscienceopen.com

Catalyst/ReagentTypeRole in SynthesisGoverns Selectivity By
InCl₃, TiCl₄Lewis Acid CatalystGeneration of N-acyliminium ion for cyclization.Activating the electrophile for intramolecular attack.
[TpxCuL]Transition Metal CatalystCatalyzes intramolecular C-H amination.Mediating the Cu(I)/Cu(II) redox cycle for C-N bond formation. acs.orgnih.gov
DAST, Morpholinosulfur trifluorideFluorinating ReagentConverts C4-ketone to gem-difluoro group.Replacing the carbonyl oxygen with two fluorine atoms. google.com
Rhodium/Palladium ComplexesTransition Metal CatalystPotential for asymmetric carbometalation or C-H functionalization. acs.orgnih.govControlling enantioselectivity through chiral ligand environment.

Intramolecular Cyclization Mechanism Studies

The formation of the piperidine ring via intramolecular cyclization is the cornerstone of the proposed synthesis. Detailed mechanistic studies, often supported by computational analysis, have elucidated the pathways for analogous systems.

One well-studied mechanism is the copper-catalyzed intramolecular C-H amination . This reaction typically proceeds through the following steps: acs.orgnih.gov

Oxidative Addition: The active Cu(I) catalyst reacts with the N-fluoro amide substrate. The N-F bond is broken, leading to a change in the spin state and oxidation of the metal center to Cu(II).

C-H Cleavage: This is often the turnover-limiting step, where the C-H bond at the 5-position of the alkyl chain is cleaved. nih.gov

Reductive Elimination: The C-N bond is formed, closing the six-membered ring and regenerating the Cu(I) catalyst, which can then re-enter the catalytic cycle.

Experimental evidence, such as kinetic isotope effect (KIE) studies, supports the C-H bond cleavage as the rate-determining step in these reactions. nih.gov

Another relevant mechanism is the silyl-aza-Prins cyclization : mdpi.com

A Lewis acid catalyzes the formation of an iminium intermediate (e.g., XV).

The intramolecular vinyl silane attacks the iminium ion, forming a cationic intermediate (e.g., XVI).

A subsequent desilylation step neutralizes the charge and yields the final piperidine product. mdpi.com

Transition State Analysis in Stereocontrolled Reactions

Achieving stereocontrol, particularly at the C2 position bearing the trifluoromethyl group, is a primary objective in the synthesis of this compound. The stereochemical outcome of the cyclization reaction is determined by the energetics of the various possible transition states.

Computational methods, especially Density Functional Theory (DFT), are powerful tools for analyzing these transition states. acs.orgresearchgate.net For intramolecular cyclization reactions, the formation of the six-membered ring typically proceeds through a chair-like transition state , which is generally lower in energy than a boat-like alternative.

In this chair-like arrangement, bulky substituents will preferentially occupy equatorial positions to minimize unfavorable 1,3-diaxial steric interactions. The trifluoromethyl (CF₃) group, being sterically demanding, would strongly favor an equatorial orientation in the transition state leading to the cyclized product. This preference effectively dictates the relative stereochemistry of the final piperidine ring, leading to the thermodynamically favored diastereomer.

DFT calculations on similar copper-catalyzed amination reactions have been used to compute the free energy profiles for different reaction pathways and transition states. acs.orgnih.gov These studies help to rationalize the observed experimental outcomes and guide the design of more selective catalysts and substrates.

Transition State FeatureEnergetic ConsequenceImpact on Stereoselectivity
Chair-like vs. Boat-like GeometryThe chair-like transition state is generally of lower energy.The reaction proceeds preferentially through a chair-like conformation.
Equatorial vs. Axial CF₃ GroupThe equatorial position minimizes steric strain (1,3-diaxial interactions).Leads to the formation of the diastereomer with the CF₃ group in the equatorial position.
Ligand-Substrate InteractionsChiral ligands on a metal catalyst create an asymmetric environment.Can lead to high enantioselectivity by favoring one enantiomeric transition state over the other. acs.org

Conformational Analysis of 4,4 Difluoro 2 Trifluoromethyl Piperidine Systems

Chair Conformations of the Piperidine (B6355638) Ring

Saturated six-membered heterocycles like piperidine predominantly adopt a chair conformation to minimize angular and torsional strain. researchgate.net In this arrangement, the substituents on the ring carbons can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). These two chair conformations can interconvert via a process known as ring inversion or chair flip. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. youtube.com Generally, bulky substituents prefer the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents. youtube.com

Influence of Fluorine and Trifluoromethyl Substituents on Ring Conformation

The conformational equilibrium of the 4,4-Difluoro-2-(trifluoromethyl)piperidine ring is heavily influenced by its substituents. The trifluoromethyl (CF3) group is sterically demanding and will have a strong preference for the equatorial position to avoid severe steric clashes with the axial hydrogens at the C-4 and C-6 positions.

The gem-difluoro group at the C-4 position fixes one fluorine atom in an axial orientation and the other in an equatorial orientation relative to a given chair conformation. Unlike a monosubstituted ring, ring inversion does not change the fact that one fluorine is axial and one is equatorial. However, the presence of the CF3 group at C-2 will lock the ring in the conformation where the CF3 group is equatorial. This effectively removes the possibility of a chair flip, resulting in a conformationally rigid system. The primary conformational question then shifts to the electronic interactions established by this fixed arrangement. The influence of gem-difluorination can also be observed through its strong inductive effect, which impacts the basicity and electronic properties of the entire ring system. nih.gov

Axial vs. Equatorial Preference of Fluorine Atoms

In the 4,4-difluoro substituted piperidine, the axial and equatorial positions of the fluorine atoms are fixed. However, understanding the inherent preferences of fluorine in simpler systems is crucial to appreciating the electronic consequences in this more complex molecule. In many monosubstituted fluoropiperidines, particularly when the nitrogen is protonated, the fluorine atom shows a surprising preference for the axial position, seemingly defying steric considerations. researchgate.net This "axial-F preference" is not due to sterics but is a result of stabilizing electronic interactions. d-nb.infonih.gov

Electronic Effects Governing Conformational Preferences

The conformational rigidity of fluorinated piperidines is often governed by stabilizing electronic effects rather than classical steric hindrance. These interactions include charge-dipole interactions, hyperconjugation, and dipole minimization principles. nih.govresearchgate.netresearchgate.net

Computational studies on simpler systems like 3-fluoropiperidinium (HCl salt) quantify the significant contribution of these electrostatic forces.

Table 1: Calculated Energy Contributions to Axial Preference in Fluoropiperidinium HCl Salts

Compound Electrostatic Contribution (ΔE_elect,a-e) (kcal/mol) Hyperconjugative Contribution (ΔE_hyperc,a-e) (kcal/mol)
3-Fluoropiperidinium +12.6 -

Data sourced from computational analyses presented in studies by Nairoukh, Z., et al. nih.gov The positive values indicate a preference for the axial conformer.

Hyperconjugation is another critical stabilizing factor. It involves the donation of electron density from a filled bonding orbital to a nearby empty antibonding orbital. In fluorinated piperidines, a key hyperconjugative interaction is the donation of electrons from anti-periplanar C-H bonds into the low-lying antibonding orbital of the axial C-F bond (σ_CH → σ_CF). nih.govresearchgate.net This interaction helps to stabilize the axial position of the fluorine atom. A similar interaction can occur with the C-N bond (σ_CH → σ_CN). nih.gov

Table 2: Calculated Hyperconjugative Energy Contributions in N-TFA Protected Fluoropiperidines

Compound Hyperconjugative Contribution (ΔE_hyperc,a-e) (kcal/mol)
N-TFA-3-Fluoropiperidine +3.3

Data sourced from computational analyses presented in studies by Nairoukh, Z., et al. nih.gov The positive values indicate a preference for the axial conformer.

Table 3: Calculated Dipole Moments for Axial and Equatorial Conformers of 4-Fluoropiperidinium Salt (Gas Phase)

Conformer Calculated Dipole Moment (μ_gas) (Debye)
Axial 6.4 D

Data sourced from computational analyses presented in studies by Nairoukh, Z., et al. d-nb.info

Solvent Effects on Conformational Equilibrium of this compound Systems

The conformational equilibrium of substituted piperidine rings, particularly the axial versus equatorial preference of substituents, is known to be influenced by the surrounding solvent environment. This effect is especially pertinent in fluorinated piperidines, where the high polarity of the C-F bond can lead to significant interactions with solvent molecules. For this compound, while direct experimental or computational data on solvent effects is not extensively available in the reviewed literature, valuable insights can be drawn from studies on structurally related fluorinated piperidine systems. Research on analogous compounds demonstrates a clear correlation between solvent polarity and the conformational preference of fluorine and fluorinated alkyl groups on the piperidine ring. nih.govresearchgate.net

Generally, an increase in solvent polarity tends to stabilize the conformer with the larger dipole moment. In the case of 2-substituted piperidines, the equatorial conformer is often less polar than the axial conformer. However, the presence of multiple fluorine atoms, as in this compound, introduces complex electrostatic interactions that can significantly alter this generalization. The interplay of dipole-dipole interactions, hydrogen bonding, and hyperconjugation, influenced by the solvent's dielectric constant, can shift the conformational equilibrium. nih.govresearchgate.net

Detailed Research Findings

A comprehensive study on a range of fluorinated piperidines has provided crucial data on the influence of solvent polarity on conformational equilibria. nih.govresearchgate.net While this study does not include the exact this compound molecule, it examines compounds with similar structural motifs, such as N-acylated 3,5-difluoropiperidines. The findings from these analogues offer a strong predictive framework for the behavior of the target compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining conformational preferences in solution. nih.gov By analyzing the coupling constants between protons and fluorine atoms, the predominant chair conformation and the axial or equatorial orientation of the substituents can be elucidated. For instance, in a study of a trifluoroacetyl (TFA) protected 3,5-difluoropiperidine, a distinct trend was observed when the solvent was varied from the nonpolar benzene (B151609) to the highly polar dimethyl sulfoxide (B87167) (DMSO). nih.gov

The observed trend indicates that as the solvent polarity increases, the equilibrium shifts to favor the conformer where the fluorine atom at the 3-position is in the axial orientation. This is evidenced by the increase in the 3J(F,H) coupling constants, which is indicative of a greater population of the axial conformer. This phenomenon is attributed to the better solvation of the more polar axial conformer by polar solvent molecules. nih.gov

Computational studies, employing Density Functional Theory (DFT), have corroborated these experimental findings. researchgate.net Calculations of the Gibbs free energy difference (ΔG) between the axial and equatorial conformers in various solvents have shown that the energy of the axial conformer is lowered relative to the equatorial conformer in more polar solvents. This stabilization is a direct consequence of the favorable electrostatic interactions between the polar C-F bonds and the polar solvent molecules. researchgate.net

Data Tables

The following tables present data from the study of analogous fluorinated piperidines, illustrating the impact of solvent polarity on conformational preference.

Table 1: Experimental 3J(F,H) Coupling Constants for N-TFA-3,5-difluoropiperidine in Various Solvents

SolventDielectric Constant (ε)3J(F,H) (Hz)Inferred Predominant Conformer
Benzene2.334.1Equatorial-F favored
Chloroform4.836.1Equatorial-F favored
Dichloromethane8.938.8Axial-F population increasing
Dimethyl Sulfoxide46.744.4Axial-F favored

Table 2: Calculated Gibbs Free Energy Difference (ΔG) for the Equatorial to Axial Conformational Change of a Fluorinated Piperidine Analogue

SolventΔG (kcal/mol)
Gas Phase-0.5
Chloroform-1.2
Water-2.1

Note: The data presented in these tables are for analogous fluorinated piperidine compounds and are intended to be illustrative of the expected solvent effects on this compound. Negative ΔG values indicate a preference for the axial conformer.

Computational Chemistry Approaches to 4,4 Difluoro 2 Trifluoromethyl Piperidine Systems

Density Functional Theory (DFT) Studies for Structural Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating the three-dimensional structure of fluorinated piperidines. By approximating the electron density of a molecule, DFT can accurately predict geometric parameters and conformational preferences.

Systematic computational analyses, often using functionals like M06-2X with a robust basis set such as def2-QZVPP, are employed to rationalize the conformational behavior of these complex heterocyclic systems. nih.govresearchgate.net For 4,4-Difluoro-2-(trifluoromethyl)piperidine, DFT calculations would be essential to determine the preferred orientation of the substituents on the piperidine (B6355638) ring. The piperidine ring typically adopts a chair conformation, and the key question is whether the bulky and highly electronegative trifluoromethyl group at the C2 position and the geminal fluorine atoms at the C4 position occupy axial or equatorial positions.

The conformational preferences in such systems are governed by a delicate balance of several factors:

Steric Repulsion: This factor generally favors placing large substituents like the trifluoromethyl group in the more spacious equatorial position to minimize steric strain.

Hyperconjugation: Anomeric effects involving the donation of electron density from axial C-H σ orbitals to the antibonding σ* orbitals of adjacent axial C-F bonds can stabilize conformations with axial fluorine atoms.

Electrostatic Interactions: Charge-dipole and dipole-dipole interactions play a crucial role. The orientation of bond dipoles (e.g., C-F, C-N, N-H) can lead to stabilization or destabilization of certain conformers. Minimizing dipole moments is often a driving force for conformational preference. nih.govresearchgate.net

Solvation Effects: The polarity of the solvent can significantly influence the conformational equilibrium. nih.govd-nb.info Polar solvents may stabilize conformers with larger molecular dipole moments. DFT calculations can incorporate these effects using models like the Polarizable Continuum Model (PCM). researchgate.net

For this compound, DFT calculations would predict the relative free energies (ΔG) of the possible chair conformers to identify the most stable structure in the gas phase and in various solvents.

Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of this compound This table is illustrative and based on typical findings for related fluorinated piperidines.

Conformer C2-CF3 Position C4-F Positions Relative Energy (Gas Phase, kcal/mol) Relative Energy (Water, kcal/mol)
I Equatorial Axial/Equatorial 0.00 (Reference) 0.00 (Reference)

| II | Axial | Axial/Equatorial | +3.5 | +2.8 |

Ab Initio and Semi-Empirical Calculations for Electronic Properties

Ab initio and semi-empirical methods are used to explore the electronic properties of molecules. While ab initio methods, like Hartree-Fock (HF), are derived directly from theoretical principles without experimental data, semi-empirical methods incorporate some experimental parameters to increase computational speed, albeit with some loss of accuracy.

For this compound, these calculations would be used to determine fundamental electronic properties:

Molecular Orbital Energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netpsgcas.ac.in A large gap suggests high stability, while a small gap indicates higher reactivity.

Electron Distribution: These methods can generate electron density maps and calculate atomic population analyses (e.g., Mulliken charges), revealing how electron density is distributed across the molecule. researchgate.net This is particularly important for understanding the influence of the electron-withdrawing fluorine and trifluoromethyl groups on the piperidine ring and the nitrogen atom's basicity.

Table 2: Predicted Electronic Properties of this compound from a Hypothetical B3LYP/6-311++G(d,p) Calculation

Property Predicted Value
HOMO Energy -7.5 eV
LUMO Energy +1.2 eV
HOMO-LUMO Gap 8.7 eV

Molecular Dynamics Simulations for Conformational Landscapes

While DFT and ab initio methods are excellent for calculating static properties of minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape.

For this compound, an MD simulation would involve:

Placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution).

Assigning initial velocities to the atoms.

Calculating the forces on each atom based on a chosen force field.

Solving the equations of motion for a short time step, updating atomic positions and velocities.

By repeating these steps for millions of time steps, an MD trajectory is generated. Analysis of this trajectory can reveal:

Conformational Flexibility: How the piperidine ring puckers and flexes over time.

Interconversion Barriers: The energy barriers between different chair or boat conformations.

Solvent Interactions: The specific interactions, such as hydrogen bonding, between the molecule and the surrounding solvent molecules. mdpi.com

This approach provides a more complete picture of the molecule's behavior in a realistic environment than static calculations alone.

Quantum Chemical Analysis of Bonding and Energetics

To gain a deeper understanding of the electronic interactions that dictate the structure and stability of this compound, specialized quantum chemical analyses are employed. Natural Bond Orbital (NBO) analysis is a particularly powerful technique. researchgate.netpsgcas.ac.in

NBO analysis deconstructs the complex molecular wavefunction into localized electron-pair "bonds" and lone pairs, which align with intuitive chemical concepts. For the target molecule, NBO analysis can quantify:

Hyperconjugative Interactions: It can calculate the stabilization energy associated with electron delocalization, such as the anomeric effect. For instance, it can measure the energy of the interaction between the lone pair electrons of the nitrogen atom and the antibonding orbitals (σ*) of the adjacent C-C or C-F bonds.

Intramolecular Charge Transfer: The analysis reveals the extent of charge transfer between different parts of the molecule, confirming the inductive effects of the fluorine substituents. researchgate.net

Hybridization: It determines the hybridization of atomic orbitals, providing insight into the bonding geometry.

These analyses help to explain the results of DFT calculations, providing a chemical reason for why one conformer is more stable than another. For example, a strong stabilizing energy from a σ(C-H) → σ*(C-F) interaction would provide a quantitative explanation for an axial fluorine preference. researchgate.net

In Silico Prediction of Reactivity and Selectivity

Computational methods can predict how and where a molecule is likely to react. This in silico prediction is valuable for designing synthetic routes and understanding potential metabolic pathways.

For this compound, reactivity can be predicted by examining several computed properties:

Frontier Molecular Orbitals (FMOs): The shapes and locations of the HOMO and LUMO are key predictors of reactivity. The HOMO indicates regions susceptible to electrophilic attack (where electrons are most available), while the LUMO indicates sites prone to nucleophilic attack (where electrons can be accepted). researchgate.net For a piperidine derivative, the nitrogen lone pair is often a significant component of the HOMO, suggesting its role as a nucleophile or base.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Red regions (negative potential) indicate areas rich in electrons and susceptible to attack by electrophiles, while blue regions (positive potential) are electron-poor and attractive to nucleophiles. For this molecule, a negative potential would be expected around the nitrogen atom and fluorine atoms, while positive potentials would be found on the hydrogen atoms.

Calculated pKa: The basicity of the piperidine nitrogen is a crucial aspect of its reactivity. Computational methods can predict the pKa value, indicating how readily the nitrogen will be protonated. The presence of multiple electron-withdrawing groups (CF3, 2x F) is expected to significantly lower the basicity of the nitrogen compared to unsubstituted piperidine.

By analyzing these computational outputs, chemists can make informed predictions about the regioselectivity and stereoselectivity of reactions involving this compound.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a molecule like 4,4-Difluoro-2-(trifluoromethyl)piperidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including two-dimensional (2D) techniques, would be required for complete structural assignment and conformational analysis. The fluorinated nature of the piperidine (B6355638) ring introduces complex spin-spin couplings that make spectral analysis particularly informative.

¹H NMR for Proton Environments

The ¹H NMR spectrum provides information about the number of different proton environments and their connectivity. In this compound, the piperidine ring protons would exhibit complex splitting patterns due to geminal (protons on the same carbon), vicinal (protons on adjacent carbons), and heteronuclear (¹H-¹⁹F) couplings.

The expected proton signals are:

H-2: This proton, attached to the same carbon as the trifluoromethyl group, would appear as a complex multiplet due to coupling with the CF₃ group and the adjacent C-3 protons.

H-3 and H-5 protons: These methylene (B1212753) protons would appear as distinct multiplets. Their chemical shifts and coupling constants would be influenced by the presence of the geminal fluorine atoms at C-4 and the trifluoromethyl group at C-2.

H-6 protons: These protons adjacent to the nitrogen atom would also appear as multiplets, coupled to the H-5 protons.

N-H proton: A broad singlet is expected, the chemical shift of which can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (Note: This is an illustrative table based on general principles for fluorinated piperidines. Actual values may vary.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H-23.5 - 4.0mJ(H-H), J(H-F)
H-3 (axial)1.8 - 2.2ddddJ(gem), J(vic), J(H-F)
H-3 (equatorial)2.2 - 2.6ddddJ(gem), J(vic), J(H-F)
H-5 (axial)1.9 - 2.3ddddJ(gem), J(vic), J(H-F)
H-5 (equatorial)2.3 - 2.7ddddJ(gem), J(vic), J(H-F)
H-6 (axial)2.8 - 3.2mJ(gem), J(vic)
H-6 (equatorial)3.2 - 3.6mJ(gem), J(vic)
N-H1.5 - 2.5br s-

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the presence of fluorine, the carbon signals will be split by ¹³C-¹⁹F coupling. The magnitude of the coupling constant (J) depends on the number of bonds separating the carbon and fluorine atoms (¹J > ²J > ³J). The CF₃ group will appear as a quartet due to coupling with three equivalent fluorine atoms. The C-4 carbon, directly bonded to two fluorine atoms, will appear as a triplet.

Table 2: Predicted ¹³C NMR Chemical Shifts and Splitting Patterns (Note: This is an illustrative table. Actual values may vary.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C-255 - 65q (²JCF)
C-330 - 40t (²JCF)
C-4115 - 125t (¹JCF)
C-530 - 40t (²JCF)
C-645 - 55s
CF₃120 - 130q (¹JCF)

¹⁹F NMR for Fluorine Environments and Coupling Analysis

¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds. ijprs.com It provides distinct signals for each unique fluorine environment. chemrxiv.org For this compound, two main signals are expected: one for the CF₃ group and another for the geminal C-4 fluorines.

The large chemical shift range of ¹⁹F NMR allows for excellent signal dispersion. chemrxiv.org The CF₃ group would likely appear as a triplet due to coupling with the two H-2 protons, while the C-4 fluorines would show complex multiplets due to geminal F-F coupling and vicinal F-H couplings with protons on C-3 and C-5. Conformational preferences of the piperidine ring can be investigated through the analysis of vicinal ³J(F,H) coupling constants. ijprs.com

2D NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C spectra and determining the molecule's stereochemistry. ijprs.com

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, showing correlations between protons on adjacent carbons (e.g., H-2 with H-3, H-5 with H-6, and H-5 with H-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This is critical for determining the stereochemistry, such as the relative orientation (axial or equatorial) of the trifluoromethyl group and other substituents on the piperidine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the carbons they are directly attached to. This allows for the definitive assignment of each carbon atom in the ¹³C spectrum based on the already assigned proton spectrum.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₆H₈F₅N). The mass spectrum would show a peak for the molecular ion (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI) or chemical ionization (APCI), the protonated molecule ([M+H]⁺).

The fragmentation pattern provides structural clues. For cyclic amines, fragmentation often involves α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). The presence of the trifluoromethyl and difluoro groups would lead to characteristic fragmentation pathways, including the loss of HF, CF₃, or other small fluorine-containing radicals.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (Note: This is an illustrative table of potential fragmentation pathways.)

m/z Value (Predicted)IdentityFragmentation Pathway
190.06[M+H]⁺Protonated Molecule
170.05[M-F]⁺Loss of a fluorine radical
169.05[M-HF]⁺Loss of hydrogen fluoride
120.05[M-CF₃]⁺Loss of trifluoromethyl radical (α-cleavage)

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a salt thereof could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

This analysis would unequivocally establish:

The conformation of the piperidine ring: It would confirm whether the ring adopts a chair, boat, or twist-boat conformation. For piperidines, a chair conformation is most common.

The orientation of the substituents: The analysis would show whether the trifluoromethyl group at C-2 occupies an axial or equatorial position. This conformational preference is influenced by complex stereoelectronic effects common in fluorinated molecules.

Intermolecular interactions: The crystal packing would reveal hydrogen bonding (involving the N-H group) and other non-covalent interactions that stabilize the solid-state structure.

For some fluorinated piperidine derivatives, X-ray analysis has been crucial in establishing that fluorine atoms can prefer an axial position, which can be counterintuitive based on simple steric arguments but is explained by dipole-dipole interactions and hyperconjugation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules. These methods probe the vibrational motions of atoms within a molecule, providing a unique spectral fingerprint that is highly sensitive to the types of chemical bonds (functional groups) present and the molecule's three-dimensional arrangement (conformation). For a complex molecule such as this compound, IR and Raman spectroscopy offer detailed insights into its molecular architecture.

Functional Group Identification

The vibrational spectrum of this compound is dominated by the characteristic modes of its three primary components: the piperidine ring, the gem-difluoro group at the C4 position, and the trifluoromethyl group at the C2 position.

Piperidine Ring Vibrations: The saturated heterocyclic piperidine ring gives rise to a series of characteristic vibrations. The C-H stretching modes of the methylene (CH₂) groups in the ring are expected to appear just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ region. researchgate.netresearchgate.net The spectrum will also feature CH₂ bending (scissoring) vibrations around 1450 cm⁻¹ and various C-C stretching and ring deformation modes throughout the fingerprint region (below 1500 cm⁻¹). The C-N stretching vibration of the secondary amine within the ring is often mixed with other modes and can be expected in the 1150-1250 cm⁻¹ range. jocpr.com

Gem-Difluoro Group (C-F₂) Vibrations: The presence of two fluorine atoms on the same carbon (a gem-difluoro group) results in strong characteristic absorptions in the infrared spectrum due to the large change in dipole moment during C-F bond vibrations. These are typically found in the 1100-1350 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The exact position of these bands can be influenced by the local molecular environment.

Trifluoromethyl Group (C-F₃) Vibrations: The trifluoromethyl (CF₃) group is known for its intense infrared absorptions. cdnsciencepub.comacs.orgnih.gov The asymmetric C-F₃ stretching mode typically appears as a very strong band in the 1200-1300 cm⁻¹ region, while the symmetric C-F₃ stretching mode is found near 1150 cm⁻¹. cdnsciencepub.commun.ca These bands are often some of the most prominent features in the IR spectrum of trifluoromethyl-containing compounds. Additionally, CF₃ deformation (bending) modes can be observed at lower frequencies, typically between 600 and 800 cm⁻¹. cdnsciencepub.com

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H StretchSecondary Amine3300 - 3500Medium-Weak, BroadWeak
C-H StretchesCH₂ (Piperidine Ring)2850 - 2970Medium-StrongStrong
C-F₃ Asymmetric StretchTrifluoromethyl1200 - 1300Very StrongMedium
C-F₂ Asymmetric StretchGem-difluoro1100 - 1350StrongMedium
C-F₃ Symmetric StretchTrifluoromethyl~1150StrongStrong
C-N StretchPiperidine Ring1150 - 1250MediumMedium-Weak
C-C StretchesPiperidine Ring900 - 1100Medium-WeakMedium
CH₂ Bending (Scissoring)Piperidine Ring~1450MediumMedium
CF₃ DeformationsTrifluoromethyl600 - 800MediumMedium-Weak
Ring DeformationsPiperidine Ring< 900Medium-WeakMedium

Conformational Insights

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For a substituted piperidine like this compound, the trifluoromethyl group at the C2 position can exist in either an axial or an equatorial orientation. These two conformers are in equilibrium, and their relative populations are determined by their thermodynamic stability.

Vibrational spectroscopy can be a sensitive probe of this conformational equilibrium. mdpi.comresearchgate.net The vibrational frequencies of modes involving the substituent and the adjacent ring atoms are often different for the axial and equatorial conformers. For instance, C-C-N or C-C-C stretching and bending modes coupled to the C-CF₃ bond may appear at slightly different wavenumbers depending on the orientation of the trifluoromethyl group.

Axial vs. Equatorial CF₃ Group: The interaction of the axial CF₃ group with other axial hydrogens on the ring (1,3-diaxial interactions) can influence the vibrational frequencies of the C-H bonds and the ring skeleton compared to the less sterically hindered equatorial conformer. These differences, although often small, can sometimes be resolved, particularly in high-resolution spectra or at low temperatures where the equilibrium is "frozen," allowing the distinct spectra of individual conformers to be observed. mdpi.com

Fingerprint Region Analysis: A detailed analysis of the complex fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra is crucial. The combination of skeletal ring vibrations and substituent deformation modes in this region is highly specific to the exact geometry of the molecule. The appearance of "extra" bands can sometimes indicate the presence of more than one conformer. researchgate.net

To definitively assign spectral features to specific conformers, experimental studies would typically be coupled with computational chemistry methods, such as Density Functional Theory (DFT). researchgate.netjocpr.com These calculations can predict the vibrational spectra for both the axial and equatorial conformers, allowing for a direct comparison with experimental data and aiding in the identification of conformation-specific marker bands.

Functionalization Strategies and Derivatization of the Piperidine Scaffold

Regioselective Functionalization of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a primary site for modification, allowing for the introduction of a wide array of substituents that can influence the compound's biological activity and physicochemical properties. Standard N-alkylation and N-arylation reactions are commonly employed for this purpose.

For instance, N-arylation can be achieved under basic conditions. The reaction of 4,4-difluoro-2-(trifluoromethyl)piperidine with heteroaryl halides, such as 2-chloro-3-nitropyridine (B167233) or 2-chloro-5-(trifluoromethyl)pyridine, in the presence of a base like triethylamine (B128534) (Et3N) in a suitable solvent such as dimethylformamide (DMF), affords the corresponding N-arylpiperidine derivatives. This method allows for the direct coupling of the piperidine nitrogen to electron-deficient aromatic systems.

Similarly, N-alkylation can be performed using various alkyl halides or through reductive amination. These reactions provide access to a diverse range of derivatives with tailored properties. The choice of substituent on the nitrogen atom is critical for optimizing receptor binding, selectivity, and pharmacokinetic parameters.

Table 1: Examples of N-Arylation of Fluorinated Piperidine Scaffolds This table is illustrative, based on common N-arylation reactions of similar fluorinated piperidines, as specific examples for the title compound are not widely available.

Starting Piperidine Aryl Halide Base Solvent Product
This compound 2-Chloro-3-nitropyridine Et3N DMF 1-(3-Nitro-2-pyridinyl)-4,4-difluoro-2-(trifluoromethyl)piperidine
This compound 2-Chloro-5-(trifluoromethyl)pyridine Et3N DMF 1-(5-Trifluoromethyl-2-pyridinyl)-4,4-difluoro-2-(trifluoromethyl)piperidine

Introduction of Diverse Substituents on the Carbon Skeleton

Modifying the carbon framework of the piperidine ring is essential for exploring the structure-activity relationship (SAR) in greater detail. This can be achieved through various electrophilic and nucleophilic functionalization strategies, as well as modern cross-coupling reactions.

Electrophilic and Nucleophilic Functionalization

Direct C-H functionalization of the piperidine ring is challenging due to the electron-withdrawing nature of the fluorine substituents, which deactivates the ring towards electrophilic attack. However, functionalization can be achieved by first introducing a reactive handle.

Nucleophilic substitution reactions are more common, particularly on derivatives of the piperidine scaffold. For example, if a hydroxyl group is present on the carbon skeleton, as in the isomeric scaffold 4,4-difluoro-3-(hydroxymethyl)piperidine, it can be converted into a better leaving group, such as a mesylate. nih.gov This allows for subsequent displacement by various nucleophiles, including phenols, to form ether linkages. nih.gov This strategy highlights a pathway for introducing diversity onto the carbon skeleton, which can be conceptually applied to derivatives of this compound.

Cross-Coupling Reactions at Substituted Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com For these reactions to be applied to the this compound scaffold, a precursor bearing a halide or triflate at a specific position on the carbon ring is required.

While specific examples starting from a halogenated this compound are not prevalent in the literature, the general applicability of reactions like Suzuki-Miyaura, Negishi, and Sonogashira couplings to functionalize fluorinated heterocycles is well-established. mdpi.comnih.gov These reactions would enable the introduction of aryl, vinyl, alkyl, and alkynyl groups, significantly expanding the chemical space around the core scaffold. The success of such couplings often depends on the choice of catalyst, ligand, and reaction conditions to overcome the electronic effects of the fluorine substituents. nih.gov

Chemo- and Regioselective Transformations of Existing Functionalities

Derivatives of the this compound scaffold bearing additional functional groups can undergo further selective transformations. This approach allows for late-stage diversification of complex molecules.

For example, a molecule containing both the fluorinated piperidine core and a reactive group like an ester or a nitrile can be selectively modified. A nitrile can be reduced to a primary amine, which can then be further derivatized, or it can be hydrolyzed to a carboxylic acid. An ester can be reduced to an alcohol or reacted with Grignard reagents to introduce new alkyl groups. The chemo- and regioselectivity of these transformations are crucial for the successful synthesis of the desired target molecules. The presence of the highly fluorinated piperidine ring can influence the reactivity of nearby functional groups, necessitating careful optimization of reaction conditions.

Modulating Stereochemistry Through Post-Synthetic Modifications

The 2-position of the this compound ring is a stereocenter. While the primary synthesis may yield a racemic mixture, post-synthetic modifications can be employed to separate enantiomers or, in some cases, to invert the stereochemistry. Chiral chromatography is a common method for resolving racemic mixtures into their individual enantiomers.

In more complex scenarios involving multiple stereocenters, diastereomers can sometimes be separated by standard column chromatography or crystallization. Furthermore, stereoselective reactions on a prochiral center of a pre-functionalized scaffold can be used to introduce a new stereocenter with a high degree of control. While specific examples for the title compound are scarce, general methods for the stereoselective synthesis of highly substituted piperidines, such as asymmetric catalysis, provide a conceptual framework for how the stereochemistry of this scaffold could be controlled and modulated. acs.org

4,4 Difluoro 2 Trifluoromethyl Piperidine As a Building Block in Complex Molecule Synthesis

Utility as a Chiral Scaffold in Organic Synthesis

The presence of a stereocenter at the C2 position of the piperidine (B6355638) ring makes 4,4-difluoro-2-(trifluoromethyl)piperidine an attractive chiral building block. Enantiomerically pure forms of this scaffold can be utilized in asymmetric synthesis to impart chirality to target molecules, which is crucial for their biological activity and selectivity. The diastereoselective synthesis of substituted piperidines is a well-established strategy in drug discovery, and chiral fluorinated piperidines are increasingly sought after. researchgate.net

Incorporation into Multicyclic and Fused Ring Systems

The this compound scaffold can be incorporated into more complex multicyclic and fused ring systems through various synthetic strategies. Multicomponent reactions (MCRs) offer an efficient approach to building molecular complexity in a single step. For instance, one-pot four-component reactions have been used to synthesize highly substituted 2-(trifluoromethyl)piperidine (B127925) derivatives. researchgate.net Such methodologies could potentially be adapted to incorporate the this compound unit into larger, more complex structures.

Furthermore, the piperidine ring can serve as a foundation for the construction of fused heterocyclic systems. For example, piperidine-fused dihydroquinazolinones have been synthesized via an aza-Prins strategy. researchgate.net The reactivity of the nitrogen atom and the carbon backbone of the this compound ring allows for its annulation with other ring systems, leading to novel chemical entities with diverse pharmacological profiles. The synthesis of piperazinedione-fused tricyclic compounds has also been demonstrated using a fluorous-linker-assisted solution-phase protocol, showcasing the versatility of piperidine derivatives in the construction of fused systems. nih.gov

Application in the Construction of Architecturally Complex Fluorinated Molecules

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of architecturally complex fluorinated molecules. The presence of both a gem-difluoro group and a trifluoromethyl group can significantly influence the properties of the final molecule. The synthesis of such complex molecules often relies on the strategic introduction of fluorinated synthons.

For example, the synthesis of fluorinated indolizidinone derivatives has been achieved through a sequence of reactions including an enantioselective intramolecular aza-Michael reaction. nih.gov While this example does not use the exact piperidine , it demonstrates how fluorinated heterocyclic building blocks are employed in the construction of complex, biologically relevant scaffolds. The development of methods for the synthesis of 4-substituted 3,3-difluoropiperidines highlights the interest in preparing functionalized fluorinated piperidines that can be used as precursors to more complex molecules. nih.gov

Design Principles for Modulating Molecular Properties through Scaffold Incorporation

The incorporation of the this compound scaffold into a larger molecule is a deliberate design choice aimed at modulating its physicochemical and pharmacokinetic properties. The specific arrangement of fluorine atoms on this piperidine ring offers a powerful tool for medicinal chemists.

Impact on Electronic and Steric Properties of Advanced Structures

The trifluoromethyl group is a strong electron-withdrawing group, which can significantly impact the electronic properties of a molecule. Its presence on the piperidine ring can lower the pKa of the piperidine nitrogen, reducing its basicity. This modulation of basicity can be critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

The gem-difluoro group at the 4-position also contributes to the electronic profile of the molecule and can influence the conformation of the piperidine ring. The conformational behavior of fluorinated piperidines is a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net Understanding these conformational preferences is crucial for designing molecules that can adopt the optimal geometry for binding to a biological target. d-nb.info

Modulation of Lipophilicity and Permeability in Chemical Design

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing a compound's solubility, permeability, and metabolic stability. The introduction of fluorine can have a profound, and sometimes counterintuitive, effect on lipophilicity. While the trifluoromethyl group generally increases lipophilicity, the impact of gem-difluoro substitution can be more nuanced and context-dependent. researchgate.net

The strategic placement of fluorine atoms within a scaffold can lead to improved membrane permeability. nih.gov For instance, the introduction of fluorine has been shown to enhance the permeability of MK2 inhibitors. researchgate.net The this compound scaffold is therefore a valuable tool for medicinal chemists seeking to optimize the lipophilicity and permeability of a lead compound. The ability of fluorination to enhance hydrophobic interactions can improve a molecule's ability to cross lipid membranes. chapman.edu

Below is an interactive data table summarizing the general effects of the fluorinated substituents found in this compound on key molecular properties.

SubstituentGeneral Impact on Basicity (pKa)General Impact on Lipophilicity (logP)Conformational Influence
2-(Trifluoromethyl) DecreasesIncreasesCan favor specific rotamers due to steric bulk
4,4-Difluoro Minor decreaseCan increase or decrease depending on molecular contextCan influence ring puckering and favor certain chair conformations

Future Research Directions in 4,4 Difluoro 2 Trifluoromethyl Piperidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

While significant progress has been made in the synthesis of fluorinated piperidines, the development of more efficient, scalable, and environmentally benign methods for the preparation of 4,4-difluoro-2-(trifluoromethyl)piperidine remains a key objective. Current strategies often rely on harsh reagents and multi-step sequences, which can limit their broad applicability.

Future research is anticipated to focus on:

Electrocatalytic Methods: Electrosynthesis offers a green alternative to traditional redox reactions. Exploring electrocatalytic reductions of suitably substituted pyridine precursors could provide a scalable and cost-effective route to the this compound core.

Late-Stage Fluorination: The ability to introduce the gem-difluoro and trifluoromethyl groups at a late stage in a synthetic sequence is highly desirable. Research into novel C-H fluorination and trifluoromethylation methodologies that are compatible with the piperidine (B6355638) ring will be crucial.

A comparative table of potential synthetic strategies is presented below:

MethodologyPotential AdvantagesKey Research Challenges
Catalytic HydrogenationHigh atom economy, potential for stereocontrol. acs.orgnih.govCatalyst poisoning, control of side reactions (e.g., hydrodefluorination). acs.orgsemanticscholar.org
ElectrocatalysisUse of electricity as a clean reagent, mild reaction conditions.Substrate scope, scalability, and electrode material development.
Late-Stage C-H FunctionalizationRapid access to analogs, increased molecular diversity.Regio- and chemoselectivity, functional group tolerance.

Exploration of New Catalytic Systems for Efficient Fluorination and Derivatization

The development of novel catalytic systems is paramount for both the synthesis of the core this compound scaffold and its subsequent derivatization.

Future avenues of exploration include:

Asymmetric Catalysis: The synthesis of enantioenriched this compound is a significant challenge. The development of chiral catalysts, such as those based on rhodium or ruthenium, for the asymmetric hydrogenation of prochiral pyridine precursors would be a major breakthrough. nih.govresearchgate.net

Photoredox Catalysis: This rapidly evolving field offers unique opportunities for the formation of C-F and C-CF3 bonds under mild conditions. Investigating photoredox-mediated strategies for the synthesis and functionalization of the target molecule could lead to novel transformations.

Enzymatic Catalysis: Biocatalysis presents a highly selective and environmentally friendly approach. The discovery or engineering of enzymes capable of catalyzing the key bond-forming reactions would be a significant advance.

Advanced Computational Studies for Predictive Design and Reactivity

Computational chemistry plays an increasingly important role in modern drug discovery and materials science. emerginginvestigators.org For this compound, computational studies can provide valuable insights into its properties and guide experimental efforts.

Key areas for future computational research include:

Conformational Analysis: A thorough understanding of the conformational preferences of the this compound ring is essential for designing molecules with specific biological activities. researchgate.net Computational modeling can predict the most stable conformers and the energy barriers between them.

pKa Prediction: The basicity of the piperidine nitrogen is a critical parameter for its pharmacokinetic and pharmacodynamic properties. nih.gov Quantum chemical calculations can accurately predict the pKa of the molecule and its derivatives, aiding in the design of compounds with optimal ADME profiles.

Reactivity Prediction: Computational methods can be used to model the reactivity of the scaffold and predict the outcomes of various chemical transformations. This can help to prioritize synthetic routes and identify potential side reactions.

Docking and Molecular Dynamics Simulations: For applications in drug discovery, computational docking and molecular dynamics simulations can be used to predict the binding of this compound derivatives to biological targets. nih.gov

Integration with Flow Chemistry and High-Throughput Synthesis

Flow chemistry and high-throughput synthesis are powerful tools for accelerating the discovery and optimization of new molecules. rsc.orgsoci.orgnih.gov The application of these technologies to the synthesis of this compound derivatives could significantly enhance research productivity.

Future research in this area will likely involve:

Development of Flow-Based Synthetic Routes: Converting existing batch syntheses to continuous flow processes can offer improved safety, scalability, and reproducibility. durham.ac.uknih.gov This is particularly relevant for reactions involving hazardous reagents or unstable intermediates.

Automated Library Synthesis: The integration of flow chemistry with automated synthesis platforms would enable the rapid generation of large libraries of this compound analogs for biological screening.

In-line Analysis and Optimization: The use of in-line analytical techniques, such as NMR and mass spectrometry, can provide real-time feedback on reaction performance, allowing for rapid optimization of reaction conditions.

Discovery of Novel Reactivity and Transformation Pathways

While the primary focus has been on the synthesis of the this compound scaffold, there is significant potential for the discovery of novel reactivity and transformation pathways involving this unique molecule.

Future research could explore:

Functionalization of the Piperidine Ring: Investigating the selective functionalization of the C-H bonds of the piperidine ring could lead to the development of new methods for introducing additional diversity.

Reactions involving the Trifluoromethyl Group: The trifluoromethyl group can participate in a variety of chemical transformations. Exploring its reactivity in the context of the 4,4-difluoropiperidine scaffold could uncover novel synthetic applications.

Ring-Opening and Ring-Expansion Reactions: Investigating the conditions under which the piperidine ring can be opened or expanded could lead to the synthesis of other valuable fluorinated scaffolds.

Expansion of Scaffold Utility in Diverse Chemical Domains

The unique properties of the this compound scaffold suggest that it could find applications in a wide range of chemical domains beyond medicinal chemistry.

Potential areas for future exploration include:

Agrochemicals: The introduction of fluorine atoms is a well-established strategy for enhancing the efficacy and metabolic stability of pesticides and herbicides. The this compound scaffold could serve as a valuable building block for the development of new agrochemicals.

Materials Science: Fluorinated polymers and materials often exhibit unique properties, such as high thermal stability and low surface energy. Incorporating the this compound motif into polymers or other materials could lead to the development of new functional materials.

Chemical Probes: The development of chemical probes based on the this compound scaffold could provide valuable tools for studying biological processes.

Q & A

Q. What are the recommended synthetic routes for 4,4-difluoro-2-(trifluoromethyl)piperidine, and how do reaction conditions influence yield?

The synthesis of fluorinated piperidines often involves enantioselective hydrogenation of trifluoromethyl-substituted pyridinium precursors. For example, (S)-2-(trifluoromethyl)piperidine is synthesized via iridium-catalyzed hydrogenation of pyridinium hydrochlorides, leveraging the electron-withdrawing effect of the trifluoromethyl group to enhance reactivity . For 4,4-difluoro derivatives, fluorination steps using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor may be required post-hydrogenation. Reaction optimization should focus on catalyst loading (e.g., 1–5 mol% Ir), hydrogen pressure (1–10 atm), and temperature (25–80°C) to balance enantiomeric excess (e.g., >90%) and yield (typically 60–85%) .

Q. What are the key physical and chemical properties of this compound?

Fluorinated piperidines exhibit distinct properties:

  • Density : ~1.16 g/mL (similar to (S)-2-(trifluoromethyl)piperidine) .
  • Refractive index : ~1.39–1.42 (n20/D) .
  • Boiling point : Estimated >150°C due to fluorine substitution.
  • Optical activity : Chiral derivatives like (S)-2-(trifluoromethyl)piperidine show [α]22/D = -14.4° (0.5% in methanol) .
  • Solubility : Miscible with polar aprotic solvents (e.g., DCM, THF) but limited in water.

Q. What safety precautions are critical when handling this compound?

  • Flammability : Classified as a flammable liquid/vapor; store away from ignition sources .
  • Health hazards : Skin/eye irritant; use nitrile gloves, goggles, and fume hoods.
  • Storage : Keep in airtight containers at 2–8°C under inert gas (N2/Ar) to prevent degradation .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

Piperidine derivatives serve as precursors for bioactive molecules. For example, (S)-2-(trifluoromethyl)piperidine participates in ring-opening reactions with oxabenzonorbornadiene to generate chiral dihydronaphthalenols, key intermediates in CNS drug discovery . The 4,4-difluoro motif may enhance metabolic stability in target compounds .

Advanced Research Questions

Q. How can enantioselectivity be optimized in asymmetric hydrogenation for chiral piperidine synthesis?

  • Catalyst selection : Iridium complexes with chiral ligands (e.g., BINAP derivatives) improve enantiomeric excess. For example, (S)-BINAP-Ir achieves >90% ee in trifluoromethylpyridine hydrogenation .
  • Substrate modification : Introducing electron-withdrawing groups (e.g., -CF3) stabilizes transition states, enhancing selectivity .
  • Kinetic resolution : Monitor reaction progress via chiral HPLC to identify optimal termination points.

Q. What spectroscopic techniques are most effective for structural characterization?

  • NMR : 19F NMR (δ -60 to -70 ppm for CF3; δ -180 to -200 ppm for CF2) confirms fluorination .
  • MS : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 211.09 for C9H17ClN2O derivatives) .
  • X-ray crystallography : Resolves stereochemistry in crystalline intermediates (e.g., diastereomeric salts) .

Q. How can low yields in fluorination steps be addressed?

  • Reagent choice : Replace DAST with XtalFluor-E to reduce side reactions .
  • Temperature control : Perform fluorination at -78°C to minimize decomposition.
  • Purification : Use silica gel chromatography with hexane/EtOAc (4:1) to isolate pure fluorinated products .

Q. How do fluorine substituents influence reactivity in cross-coupling reactions?

  • Electron effects : The -CF3 group withdraws electrons, activating adjacent positions for nucleophilic substitution (e.g., SNAr reactions) .
  • Steric hindrance : 4,4-Difluoro substitution reduces conformational flexibility, favoring axial attack in piperidine rings .
  • Hydrogen bonding : Fluorine atoms participate in weak H-bonds, stabilizing transition states in catalytic cycles .

Data Contradictions and Resolution

  • Synthetic yields : Some protocols report 60–85% yields for iridium-catalyzed hydrogenation , while others note <50% for analogous fluorinated systems . Resolution: Optimize catalyst pre-activation (e.g., pre-stirring with H2) and substrate purity.
  • Optical purity : Discrepancies in ee (80–95%) may arise from ligand degradation. Mitigation: Use freshly prepared chiral ligands and anhydrous conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.